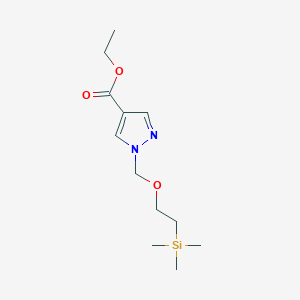

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate (CAS: 2883431-36-3) is a pyrazole derivative featuring a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group on the pyrazole nitrogen. The SEM group is widely used in organic synthesis to protect reactive nitrogen sites during multi-step reactions, particularly under acidic or basic conditions. This compound serves as a key intermediate in medicinal chemistry and materials science, enabling the synthesis of complex heterocyclic frameworks .

Properties

IUPAC Name |

ethyl 1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3Si/c1-5-17-12(15)11-8-13-14(9-11)10-16-6-7-18(2,3)4/h8-9H,5-7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROHBQRAFHKQBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)COCC[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct SEM Protection of Preformed Pyrazole Intermediates

The most widely documented method involves alkylating a preformed pyrazole-4-carboxylic acid derivative with SEM chloride. Source outlines a general protocol where 1H-pyrazole-4-carboxylate is treated with sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate the pyrazole nitrogen, followed by reaction with SEM chloride (2-(trimethylsilyl)ethoxymethyl chloride). For example:

-

Deprotonation : 1H-pyrazole-4-carboxylic acid ethyl ester (10 mmol) is dissolved in anhydrous THF under inert atmosphere.

-

SEM Introduction : NaH (1.2 equiv) is added at 0°C, followed by dropwise addition of SEM chloride (1.1 equiv).

-

Workup : The mixture is stirred for 2–4 hours, quenched with brine, and extracted with ethyl acetate.

This method achieves yields of 70–85% after purification via flash chromatography.

Comparative Reaction Conditions

The choice of base significantly impacts regioselectivity. NaH in THF favors N1-alkylation due to stronger deprotonation, while weaker bases like Cs₂CO₃ may lead to mixed N1/N2 products.

Esterification and Functional Group Interconversion

The ethyl ester group is typically introduced via one of two pathways:

Direct Esterification of Pyrazole-4-Carboxylic Acid

Pyrazole-4-carboxylic acid is reacted with ethanol under acid catalysis. Source describes a method using sulfuric acid (H₂SO₄) as a catalyst:

Transesterification of Methyl Esters

For intermediates already containing a methyl ester (e.g., methyl 1-SEM-pyrazole-4-carboxylate), transesterification with ethanol in the presence of titanium(IV) isopropoxide achieves the ethyl ester. Source reports:

-

Conditions : Methyl ester (1 equiv), ethanol (10 equiv), Ti(OiPr)₄ (0.2 equiv), 80°C, 24 hours.

-

Conversion : >95% by ¹H NMR, with yields of 88% after column purification.

Multi-Step Synthesis from Hydrazine Precursors

Advanced routes construct the pyrazole ring de novo while incorporating the SEM group. Source details a cyclocondensation strategy:

Hydrazine-Ketone Cyclocondensation

-

Hydrazine Formation : Ethyl acetoacetate reacts with hydrazine hydrate to form a hydrazone.

-

Cyclization : Treatment with SEM-protected chloroacetaldehyde at 100°C in acetic acid yields the SEM-protected pyrazole.

-

Oxidation : MnO₂ oxidizes the 4-methyl group to a carboxylic acid, followed by esterification.

Key Data :

-

Overall yield: 52% over four steps.

-

Critical Step: Cyclization requires strict temperature control to avoid N2-alkylation byproducts.

Palladium-Catalyzed Cross-Coupling for Functionalization

Post-SEM protection, the pyrazole ring can be further functionalized. Source employs Suzuki-Miyaura coupling to introduce aryl groups at the 5-position:

-

Borylation : 5-Bromo-1-SEM-pyrazole-4-carboxylate is treated with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂.

-

Coupling : The boronic ester reacts with aryl halides under Pd catalysis.

-

Scope : Electron-deficient aryl groups (e.g., 4-CN-C₆H₄) couple efficiently (yields: 75–85%), while electron-rich substrates require optimized ligands.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Direct SEM Alkylation | High regioselectivity, short route | Requires anhydrous conditions | 70–85% |

| Hydrazine Cyclization | Builds pyrazole and SEM in one step | Multi-step, moderate yields | 50–60% |

| Transesterification | Converts methyl to ethyl esters | Requires Ti catalyst | 85–90% |

| Suzuki Coupling | Enables diverse substitution | Sensitive to steric hindrance | 70–85% |

Industrial-Scale Considerations

For large-scale synthesis, cost and safety factors dictate protocol adjustments:

-

SEM Chloride Alternatives : Cheaper silylating agents like SEM-OAc (acetyloxymethyl SEM) reduce HCl byproduct generation.

-

Solvent Recycling : THF and DMF are replaced with 2-MeTHF or cyclopentyl methyl ether (CPME) for better recovery.

-

Catalyst Loading : Pd catalysts are reduced to 0.5 mol% using BrettPhos ligands without compromising yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethylsilyl group, which can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that pyrazole derivatives, including ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the synthesis of pyrazole derivatives that showed promising anticancer activity against breast cancer cell lines, suggesting potential therapeutic applications in oncology .

1.2 Anti-inflammatory Properties

The compound has also shown anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced symptoms in inflammatory diseases such as arthritis and colitis .

1.3 Antimicrobial Activity

this compound has demonstrated antimicrobial properties against various bacterial strains and fungi. Research indicates that similar pyrazole compounds can effectively combat pathogens like Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antimicrobial agents .

Agricultural Applications

2.1 Pesticide Development

The unique structure of this compound allows for its use as a pesticide or herbicide. Pyrazole derivatives have been studied for their ability to disrupt pest metabolism or growth, presenting opportunities for environmentally friendly agricultural practices .

2.2 Plant Growth Regulators

Research has explored the use of pyrazole compounds as plant growth regulators. These compounds can enhance plant growth and yield by modulating hormonal pathways within plants, which is critical for sustainable agriculture .

Materials Science

3.1 Synthesis of Novel Materials

this compound can be utilized in the synthesis of novel materials with specific properties. Its ability to form complexes with metals makes it valuable in creating advanced materials for electronics and catalysis .

3.2 Coatings and Polymers

The compound's chemical characteristics allow it to be incorporated into coatings and polymers, enhancing their durability and resistance to environmental factors. This application is particularly relevant in the development of protective coatings for industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The ethoxymethyl group can act as a protecting group, preventing unwanted reactions at specific sites of the molecule.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Functional Groups

The SEM group distinguishes the target compound from structurally similar ethyl pyrazole carboxylates. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

- The SEM group enhances stability under harsh reaction conditions compared to non-protected analogues (e.g., benzyl or tetrahydrofuran substituents) .

- Azide-containing derivatives (e.g., ) prioritize reactivity in Huisgen cycloadditions, whereas SEM-protected compounds focus on controlled deprotection strategies .

Key Observations :

Physicochemical and Spectroscopic Properties

The SEM group imparts distinct NMR and mass spectral features:

Table 3: Spectroscopic Data Comparison

Biological Activity

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that exhibits significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's synthesis, biological mechanisms, and research findings related to its activity.

Overview of the Compound

This compound is characterized by:

- Chemical Structure : It contains an ethyl ester group, a trimethylsilyl (TMS) group, and an ethoxymethyl group attached to the pyrazole ring.

- Molecular Formula : C₁₁H₁₉N₃O₄Si

- Molecular Weight : 273.36 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Esterification : The carboxyl group on the pyrazole ring is esterified using ethanol and an acid catalyst.

- Introduction of TMS Group : The trimethylsilyl group is introduced using trimethylsilyl chloride (TMSCl) in the presence of a base.

- Attachment of Ethoxymethyl Group : The ethoxymethyl group is added using ethoxymethyl chloride (SEM-Cl).

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases and phosphatases.

- Receptor Modulation : It may act on receptors that regulate cellular signaling pathways.

The TMS group enhances lipophilicity, facilitating cell membrane penetration, while the ethoxymethyl group can protect reactive sites within the molecule.

Biological Activities

Research indicates that pyrazole derivatives like this compound exhibit various pharmacological activities:

- Anti-inflammatory Activity : Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Antimicrobial Properties : Pyrazoles have demonstrated efficacy against bacterial strains by disrupting cell membrane integrity .

- Antitumor Activity : Some derivatives show inhibition against cancer cell lines, particularly those expressing mutated oncogenes like BRAF(V600E) .

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their efficacy and mechanisms:

| Study | Compound | Activity | IC₅₀ Value |

|---|---|---|---|

| Pyrazole Derivative A | Enzyme Inhibition | 52.31 µM | |

| Pyrazole Derivative B | Antitumor | 25.3 µM | |

| Pyrazole Derivative C | Anti-inflammatory | Not specified |

Case Study: Antitumor Activity

In a study evaluating various pyrazole derivatives for their antitumor activity, this compound was found to inhibit cell proliferation in BRAF(V600E) mutant cell lines. The mechanism involved the modulation of signaling pathways associated with cell growth and survival.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate, and what are the critical reaction parameters?

The compound is typically synthesized via a two-step strategy:

Protection of the pyrazole nitrogen using the SEM (2-(trimethylsilyl)ethoxymethyl) group. This step often employs azido precursors (e.g., ethyl 5-azido-1H-pyrazole-4-carboxylate) reacting with trimethylsilylethoxymethyl chloride under basic conditions .

Functionalization at the pyrazole C4 position , such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole or other heterocyclic moieties. Key parameters include:

- Temperature : 50–60°C for CuAAC reactions .

- Catalyst system : CuSO₄/sodium ascorbate for click chemistry .

- Solvent system : THF/water (1:1) for biphasic reactions .

Q. How is the SEM-protected pyrazole intermediate characterized, and what analytical techniques are essential?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the SEM group’s presence (e.g., δ ~3.5–3.7 ppm for SEM-OCH₂ signals) and ester functionality (δ ~4.1–4.3 ppm for ethyl group) .

- Mass spectrometry : High-resolution MS (HRMS-FAB or HRMS-EI) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₈O₂N₅: Calcd 264.1455, Found 264.1453) .

- IR spectroscopy : Peaks at ~2120 cm⁻¹ (azide stretch) and ~1710 cm⁻¹ (ester carbonyl) confirm functional groups .

Q. What purification methods are effective for isolating SEM-protected pyrazole derivatives?

- Flash chromatography : Silica gel columns with gradients of dichloromethane/methanol (0–10% MeOH) or cyclohexane/ethyl acetate (0–35% EtOAc) achieve >90% purity .

- Dry-loading : Celite is used to adsorb crude products before chromatography, improving separation .

- Recrystallization : Suitable for final products (e.g., from CH₂Cl₂/MeOH mixtures), yielding solids with defined melting points (e.g., 122–150°C) .

Advanced Research Questions

Q. How can competing side reactions during SEM protection or CuAAC steps be mitigated?

- SEM protection : Excess trimethylsilylethoxymethyl chloride and slow addition minimize incomplete protection. Anhydrous conditions prevent hydrolysis of the SEM group .

- CuAAC : Strict control of stoichiometry (1.3 equiv alkyne per azide) and reaction time (≤72 hours) avoids over-functionalization. Sodium ascorbate reduces Cu(II) to active Cu(I), suppressing oxidative side products .

Q. What strategies resolve discrepancies between experimental and computational spectral data for SEM-protected pyrazoles?

- Dynamic NMR analysis : Detect rotational barriers or tautomerism (e.g., pyrazole NH signals at δ ~13.9 ppm in DMSO-d₆ may shift in CDCl₃) .

- DFT calculations : Compare computed ¹³C NMR chemical shifts (e.g., C=O at ~160 ppm) with experimental data to validate tautomeric forms .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., SEM group orientation) .

Q. How does the SEM group influence the reactivity of pyrazole carboxylates in downstream modifications?

- Steric effects : The bulky SEM group hinders electrophilic substitution at the pyrazole C3/C5 positions, directing reactions to the C4 carboxylate .

- Acid sensitivity : SEM deprotection occurs under strong acidic conditions (e.g., TFA), enabling post-functionalization of the pyrazole NH .

Q. What are the challenges in scaling up SEM-protected pyrazole syntheses, and how are they addressed?

Q. How can the biological activity of SEM-protected pyrazoles be evaluated while considering hydrolytic stability?

- Hydrolysis studies : Monitor SEM group stability in PBS (pH 7.4) via LC-MS. Hydrolysis half-lives >24 hours indicate suitability for in vitro assays .

- Structure-activity relationships (SAR) : Compare SEM-protected derivatives with deprotected analogs to assess the impact of the SEM group on target binding .

Methodological Tables

Q. Table 1. Key Reaction Conditions for SEM-Protected Pyrazole Synthesis

| Step | Reagents/Conditions | Yield | Key Analytical Data | Ref |

|---|---|---|---|---|

| SEM Protection | Trimethylsilylethoxymethyl chloride, TFA, CH₂Cl₂, 0°C → 50°C | 90% | ¹H NMR (CDCl₃): δ 4.33 (q, J=7.2 Hz, OCH₂CH₃) | |

| CuAAC Functionalization | Hex-1-yne, CuSO₄, Na ascorbate, THF/H₂O, 50°C, 72h | 41% | HRMS: [M+H]⁺ 264.1453 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.